molecular formula C12H13N3 B1467441 4-(3,4-Dimethylphenyl)pyrimidin-2-amine CAS No. 1247384-22-0

4-(3,4-Dimethylphenyl)pyrimidin-2-amine

Cat. No.: B1467441
CAS No.: 1247384-22-0
M. Wt: 199.25 g/mol
InChI Key: LWBORFHJCDTQEO-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)pyrimidin-2-amine is a chemical compound featuring an aminopyrimidine core, a structure recognized as a privileged scaffold in medicinal chemistry and drug discovery . The 2-aminopyrimidine moiety is a heterocyclic guanidine subunit found in numerous biologically active molecules and is widely used as a drug-like scaffold . Researchers value this core structure for its versatility in designing enzyme inhibitors, particularly for various kinase targets . Compounds based on the aminopyrimidine structure have been investigated as potent inhibitors for a range of biological targets. For instance, novel aminopyrimidine-based molecules have been developed as highly efficient inhibitors of serine/threonine protein kinases like PLK4, which is a significant target in oncology research due to its role in centriole duplication and genome integrity . Furthermore, such pyrimidin-2-amine derivatives have shown potential in forming ligands for metal complexation, adding to their utility in various chemical research applications . This product is provided for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-3-4-10(7-9(8)2)11-5-6-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBORFHJCDTQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

4-(3,4-Dimethylphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry, where it has been investigated for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound's structure includes a pyrimidine ring substituted at the 4-position with a 3,4-dimethylphenyl group. This substitution pattern is critical as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. The mechanism typically involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity that is crucial for cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various studies:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell lines, with studies reporting IC50 values indicating effective cytotoxicity against leukemia and neuroblastoma cells. For instance, a derivative of this compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating potent anticancer properties .
  • Antimicrobial Properties :
    • Investigations have also revealed its potential as an antimicrobial agent, suggesting that it could be effective against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

StudyFocusKey Findings
Synthesis of 2-Aminopyrimidine DerivativesHighlighted the importance of substituents in enhancing biological activity; demonstrated that specific modifications can lead to improved interactions with target proteins.
Anticancer ActivityReported a significant increase in potency for modified compounds compared to earlier analogs; indicated that structural variations can dramatically affect efficacy.
Enzyme InhibitionDiscussed the inhibitory effects on kinases and other enzymes; emphasized the role of molecular structure in determining activity levels.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical processes, often utilizing methods such as Buchwald-Hartwig amination for creating aryl-pyrimidine derivatives. The yields for these reactions can vary significantly based on reaction conditions and substituent groups .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-(3,4-Dimethylphenyl)pyrimidin-2-amine.

Case Study: Cytotoxicity Evaluation

A study evaluated a series of 4-substituted pyrido[3,4-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain compounds exhibited selective cytotoxicity against breast and renal cancer cell lines. Notably, compounds derived from similar scaffolds demonstrated significant activity against the UO-31 renal cancer cell line and MDA-MB-468 breast cancer cell line, suggesting that structural modifications can enhance potency against specific cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that substituents on the pyrimidine ring significantly impact biological activity. For instance, the presence of bulky groups like 3,4-dimethylphenyl enhances binding affinity to targets involved in tumor proliferation and survival pathways .

Other Pharmacological Activities

Beyond its anticancer applications, this compound may exhibit other pharmacological effects:

  • Antimicrobial Activity : Pyrimidine derivatives have been reported to possess antimicrobial properties against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacterial and fungal infections .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine compounds can modulate inflammatory responses. This property could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Development

The synthesis of this compound typically involves palladium-catalyzed reactions or Buchwald-Hartwig amination protocols. These methods allow for the efficient generation of diverse analogs with varying substituents at the C-4 position of the pyrimidine ring .

Synthesis Example

A representative synthesis route includes:

  • Formation of a common intermediate through nucleophilic substitution.
  • Coupling with appropriate amines under optimized conditions to yield the target compound.

This synthetic flexibility facilitates the exploration of structure-activity relationships crucial for drug development.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidin-2-amine Derivatives

Compound Name (ID) Molecular Formula MW (g/mol) CLogP LipE Key Substituents/Modifications Biological Relevance
4-(3,4-Dimethylphenyl)pyrimidin-2-amine C₁₂H₁₃N₃ 199.26 ~2.5 - 3,4-Dimethylphenyl Potential P-gp inhibitor (inferred)
Compound E () C₂₀H₂₈N₆ 352.38 1.99 6.01 3-Aminocyclobutyl, 3,4-dimethylphenylpiperazinyl P-gp inhibitor (validated)
2-(4-Trifluoromethylphenyl)pyrimidin-4-amine () C₁₁H₈F₃N₃ 239.20 ~3.0 - 4-Trifluoromethylphenyl Unknown, strong electron-withdrawing group
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine () C₁₁H₁₀F₂N₂O 242.21 ~2.8 - 4-Difluoromethoxyphenyl Solubility enhancer (fluorine effect)
4-(3,4,5-Trimethoxyphenyl)pyrimidin-2-amine () C₁₅H₁₇N₃O₃ 287.32 ~1.5 - 3,4,5-Trimethoxyphenyl Increased polarity, H-bond donor/acceptor
4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine () C₁₉H₁₈N₃O₂ 319.36 ~2.2 - Benzodioxol, 3,4-dimethylphenyl Rigid bicyclic structure for target affinity

Structural and Functional Insights

  • Lipophilicity (CLogP) :

    • The 3,4-dimethylphenyl group in the target compound confers moderate lipophilicity (CLogP ~2.5), favorable for blood-brain barrier penetration. In contrast, the trifluoromethyl group in 2-(4-trifluoromethylphenyl)pyrimidin-4-amine increases lipophilicity (CLogP ~3.0) but may reduce solubility .
    • Compound E (CLogP 1.99) demonstrates optimized lipophilic efficiency (LipE 6.01), a critical metric for balancing potency and pharmacokinetics in P-gp inhibition .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, difluoromethoxy) enhance metabolic stability but may reduce binding affinity due to decreased electron density.
  • Biological Activity :

    • Compound E () is a validated P-gp inhibitor, with its piperazinyl-cyclobutyl substituents likely enhancing target engagement. The target compound’s simpler structure may lack this specificity but could serve as a scaffold for further optimization .
    • The benzodioxol-containing analog () introduces rigidity, which often improves binding affinity by reducing conformational entropy .

Key Research Findings

  • P-Glycoprotein Inhibition : Piperazine-containing analogs (e.g., Compound E) show superior LipE values compared to simpler pyrimidines, suggesting that bulky substituents improve target engagement .
  • Solubility vs. Permeability : Methoxy and difluoromethoxy groups () enhance aqueous solubility but may limit membrane permeability, whereas alkyl groups (e.g., dimethylphenyl) strike a balance .
  • Structural Complexity : Compounds with fused rings (e.g., benzodioxol in ) or heterocycles (e.g., imidazole in ) exhibit higher molecular weights but improved selectivity in crystallographic studies .

Preparation Methods

Cyclization Using Guanidine Derivatives and α,β-Unsaturated Ketones

A method involves the reaction of substituted acetophenones or chalcones with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with guanidine hydrochloride or related guanidine derivatives.

  • Step 1: Reaction of 3,4-dimethylacetophenone with DMF-DMA in dry toluene at 110 °C for approximately 18 hours produces an enaminone intermediate.
  • Step 2: The intermediate is refluxed with guanidine hydrochloride in absolute ethanol with sodium ethoxide as a base to afford the pyrimidine ring system, yielding this compound in good yield (~73%).

This method leverages the cyclocondensation of the enaminone with guanidine to form the pyrimidine ring efficiently.

Buchwald-Hartwig Amination for Arylamination

Another approach involves palladium-catalyzed amination of 4-bromopyrimidine derivatives with 3,4-dimethylaniline or related aryl amines.

  • Catalysts and Conditions:

    • Palladium catalysts such as Pd2(dba)3 or dichlorobis(triphenylphosphine)Pd(II).
    • Ligands like xantphos improve reaction rates and yields.
    • Bases such as sodium tert-butoxide or potassium carbonate.
    • Solvents include toluene or DMF under nitrogen atmosphere at reflux temperatures.
  • Procedure:

    • A mixture of 4-bromopyrimidine, 3,4-dimethylaniline, palladium catalyst, ligand, and base is refluxed in toluene for 8 hours under nitrogen.
    • The reaction mixture is worked up by extraction and purified by column chromatography to isolate the target amine.
  • Yields:

    • Yields range from moderate to good (31% to 56%) depending on conditions and substrates.

This method is advantageous for its versatility and applicability to various substituted pyrimidines.

Alternative Routes via Guanidino Benzoic Acid Esters

A related synthetic route involves the preparation of guanidino-substituted benzoic acid esters, which are then reacted with aryl-substituted α,β-unsaturated ketones under basic reflux conditions to form 4-(arylpyrimidin-2-yl)amino derivatives. Subsequent hydrazine hydrate treatment yields aroylhydrazides, which upon further reaction with isocyanates or isothiocyanates afford target compounds including pyrimidin-2-amines.

While this method is more complex and typically used for derivatives, it demonstrates the versatility of pyrimidine synthesis via guanidine chemistry.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Catalyst/Base Solvent Reaction Time Yield (%) Notes
Cyclization with Guanidine 3,4-Dimethylacetophenone + DMF-DMA + Guanidine HCl Sodium ethoxide Ethanol 18-24 h ~73 Efficient for pyrimidine ring formation
Buchwald-Hartwig Amination 4-Bromopyrimidine + 3,4-Dimethylaniline Pd2(dba)3 or PdCl2(PPh3)2 + xantphos Toluene or DMF 8 h reflux 31-56 Versatile; requires Pd catalyst and ligand
Guanidino Benzoic Ester Route Guanidino benzoic esters + α,β-unsaturated ketones NaOH Ethanol 48 h reflux Variable Multi-step, used for derivatives synthesis

Detailed Research Findings and Notes

  • The cyclization method using DMF-DMA and guanidine hydrochloride is noted for its relatively straightforward procedure and good yields, making it suitable for scale-up in research labs.

  • Buchwald-Hartwig amination requires careful optimization of catalyst and ligand to improve yields. The use of xantphos ligand significantly enhances the reaction rate and product yield compared to other ligands.

  • The guanidino benzoic acid ester method is more complex but allows for the synthesis of a broader range of pyrimidine derivatives with potential biological activities, including anticancer properties.

  • Reaction conditions such as solvent choice, temperature, and base strength critically influence the efficiency and selectivity of the reactions.

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dimethylphenyl)pyrimidin-2-amine?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 3,4-dimethylphenyl-substituted acetophenones with guanidine carbonate in the presence of nanocatalysts (e.g., Fe₂O₃-MCM-41) under solvent-free conditions to enhance yield and reduce byproducts. Microwave-assisted synthesis can further accelerate the reaction .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify amine (–NH₂) and aromatic C–H stretches.
  • Mass spectrometry (ESI-TOF) for molecular weight validation. X-ray crystallography is recommended for resolving ambiguities in molecular conformation .

Q. What initial biological screening assays are recommended for this compound?

  • Enzymatic inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) due to pyrimidine's role in ATP-binding domains.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Q. How should researchers assess solubility and stability for in vitro studies?

  • Solubility : Employ the shake-flask method with HPLC-UV quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C) and photolytic (UV light) conditions .

Q. What are the recommended storage conditions?

Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. Stability can be validated via TGA/DSC analysis to monitor decomposition temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Use design of experiments (DOE) to vary parameters (catalyst loading, temperature, solvent ratios).
  • Monitor reaction progress via HPLC and optimize purification using flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).
  • Validate cell membrane permeability using Caco-2 monolayer models and confirm solubility with dynamic light scattering (DLS) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Modify methyl groups on the phenyl ring or pyrimidine core to assess steric/electronic effects.
  • Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases) and prioritize analogs .

Q. How to address discrepancies in cytotoxicity data between cell lines?

  • Verify cell line authenticity via STR profiling.
  • Standardize protocols (e.g., seeding density, serum concentration) and validate findings with transcriptomic profiling (RNA-seq) to identify off-target effects .

Q. What advanced computational methods support mechanistic studies?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity.
  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in aqueous environments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-Dimethylphenyl)pyrimidin-2-amine
Reactant of Route 2
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4-(3,4-Dimethylphenyl)pyrimidin-2-amine

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